1,3,6-Heptatriene, 5-methyl-
Overview
Description
1,3,6-Heptatriene, 5-methyl- is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Geometrical Isomerization
The thermal geometrical isomerization of 1,trans-3,trans-5-heptatriene leading to products like 5-methyl-1,3-cyclo-hexadiene demonstrates the compound's role in understanding reaction mechanisms. It involves intramolecular hydrogen transfer and Diels-Alder reactions, contributing to insights into biradical transition states and kinetic processes in organic chemistry (Egger & James, 1970).
Synthesis and Properties
The synthesis and characterization of methyl-substituted 1,3,5-heptatrienes, including their UV spectral properties, help in understanding steric interactions and chromophore systems. This research aids in the development of new organic compounds with specific optical properties (Sorensen, 1964).
Pheromone Analogues
Research on analogues of heptatriene compounds has shown potential in disrupting insect behavior. For example, the synthesis of specific heptatriene analogues that reduce the aggregation pheromone response in certain beetles can contribute to pest control strategies without using harmful chemicals (Petroski & Weisleder, 1999).
Polymerization
Heptatriene compounds play a role in the polymerization process, leading to the formation of unique unsaturated polyolefins. This research is vital for developing new materials with specific physical properties for industrial applications (Bell, 1964).
Reaction Mechanisms
The study of the reaction mechanisms of heptatrienes, such as the rearrangement of 1,2,6-heptatriene to 3-methylene-1,5-hexadiene, offers insights into complex organic reactions like the Cope rearrangement. This contributes to a deeper understanding of organic synthesis and reaction pathways (Frey & Lister, 1967).
Properties
IUPAC Name |
(3E)-5-methylhepta-1,3,6-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRUXLROLQGDNL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C)/C=C/C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-52-0 | |
Record name | 1,3,6-Heptatriene, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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